REACTION_CXSMILES
|
[CH:1]1C(C(C2C=CC(F)=CC=2)=O)=CC=C(F)[CH:2]=1.[C:17]([O-:23])(=[O:22])[CH2:18][C:19]([O-:21])=[O:20].N1C=CC=[CH:26][CH:25]=1>ClCCl.C1COCC1.Cl[Ti](Cl)(Cl)Cl>[C:17]([O:23][CH2:25][CH3:26])(=[O:22])[CH2:18][C:19]([O:21][CH2:1][CH3:2])=[O:20]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.73 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)F
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)[O-]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl[Ti](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 0° C. for 40 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The ensuing mixture was stirred for 4 days
|
Duration
|
4 d
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water and diethyl ether
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted twice more with diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine, sat. sodium bicarbonate solution and again with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying of the organic phase (MgSO4), filtration and concentration
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1C(C(C2C=CC(F)=CC=2)=O)=CC=C(F)[CH:2]=1.[C:17]([O-:23])(=[O:22])[CH2:18][C:19]([O-:21])=[O:20].N1C=CC=[CH:26][CH:25]=1>ClCCl.C1COCC1.Cl[Ti](Cl)(Cl)Cl>[C:17]([O:23][CH2:25][CH3:26])(=[O:22])[CH2:18][C:19]([O:21][CH2:1][CH3:2])=[O:20]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.73 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)F
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)[O-]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl[Ti](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 0° C. for 40 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The ensuing mixture was stirred for 4 days
|
Duration
|
4 d
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water and diethyl ether
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted twice more with diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine, sat. sodium bicarbonate solution and again with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying of the organic phase (MgSO4), filtration and concentration
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |